Cas no 1806375-79-0 (3-Difluoromethoxy-5-fluoro-2-nitrotoluene)
3-Difluoromethoxy-5-fluoro-2-nitrotoluene Chemical and Physical Properties
Names and Identifiers
-
- 3-Difluoromethoxy-5-fluoro-2-nitrotoluene
-
- Inchi: 1S/C8H6F3NO3/c1-4-2-5(9)3-6(15-8(10)11)7(4)12(13)14/h2-3,8H,1H3
- InChI Key: DPBCDPDPDOYMEY-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=C(C)C=1)[N+](=O)[O-])OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- XLogP3: 3.1
- Topological Polar Surface Area: 55
3-Difluoromethoxy-5-fluoro-2-nitrotoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014637-250mg |
3-Difluoromethoxy-5-fluoro-2-nitrotoluene |
1806375-79-0 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A010014637-500mg |
3-Difluoromethoxy-5-fluoro-2-nitrotoluene |
1806375-79-0 | 97% | 500mg |
782.40 USD | 2021-07-05 | |
| Alichem | A010014637-1g |
3-Difluoromethoxy-5-fluoro-2-nitrotoluene |
1806375-79-0 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
3-Difluoromethoxy-5-fluoro-2-nitrotoluene Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-Difluoromethoxy-5-fluoro-2-nitrotoluene
3-Difluoromethoxy-5-fluoro-2-nitrotoluene: A Comprehensive Overview
3-Difluoromethoxy-5-fluoro-2-nitrotoluene (CAS No. 1806375-79-0) is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis, materials science, and pharmaceutical research. This compound, characterized by its unique structure featuring a nitro group, a difluoromethoxy substituent, and a fluoro substituent on a toluene backbone, exhibits remarkable properties that make it a valuable asset in various applications. Recent advancements in synthetic chemistry have further enhanced our understanding of its potential uses and mechanisms of action.
The synthesis of 3-Difluoromethoxy-5-fluoro-2-nitrotoluene involves a multi-step process that typically begins with the nitration of toluene derivatives. The introduction of the nitro group at the 2-position is a critical step, as it significantly influences the compound's electronic properties and reactivity. Subsequent steps involve the substitution of hydroxyl groups with difluoromethoxy and fluoro groups, which are known to enhance the compound's stability and bioavailability. Researchers have recently explored novel catalysts and reaction conditions to optimize this synthesis process, leading to higher yields and improved purity levels.
One of the most promising applications of 3-Difluoromethoxy-5-fluoro-2-nitrotoluene lies in the pharmaceutical industry. Its unique structure allows it to serve as a precursor for various bioactive molecules, including potential drug candidates for treating chronic diseases such as cancer and neurodegenerative disorders. Studies have shown that this compound exhibits selective binding affinity to specific protein targets, making it an attractive candidate for drug design. Furthermore, its fluorinated substituents contribute to enhanced pharmacokinetic properties, such as increased half-life and reduced toxicity.
In addition to its pharmaceutical applications, 3-Difluoromethoxy-5-fluoro-2-nitrotoluene has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of advanced materials for electronic devices. Recent research has focused on incorporating this compound into polymer matrices to create lightweight, high-strength materials with improved thermal stability. These materials hold potential for use in aerospace and automotive industries.
The environmental impact of 3-Difluoromethoxy-5-fluoro-2-nitrotoluene has also been a topic of interest among researchers. Studies have demonstrated that this compound is biodegradable under specific conditions, reducing concerns about its long-term persistence in the environment. However, further investigations are needed to fully understand its degradation pathways and ecological effects.
In conclusion, 3-Difluoromethoxy-5-fluoro-2-nitrotoluene (CAS No. 1806375-79-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and application development, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
1806375-79-0 (3-Difluoromethoxy-5-fluoro-2-nitrotoluene) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)